Ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate

Description

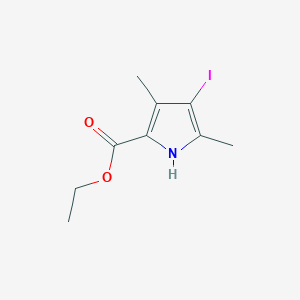

Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 5408-08-2) is a halogenated pyrrole derivative with the molecular formula C₉H₁₂INO₂ and a molecular weight of 293.11 g/mol . It features a pyrrole ring substituted with an iodine atom at the 4-position, methyl groups at the 3- and 5-positions, and an ethyl ester group at the 2-position. Key physical properties include a density of 1.658 g/cm³, boiling point of 353.4°C, and flash point of 167.5°C .

This compound is synthesized via iodination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-44-2) using N-chlorosuccinimide (NCS) and sodium iodide (NaI) in DMF, yielding the product in 92% efficiency . Its iodine substituent makes it a versatile intermediate in cross-coupling reactions (e.g., Stille coupling to introduce vinyl groups) and hydrolysis to generate carboxylic acid derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate?

The synthesis of pyrrole derivatives often involves cyclization and functionalization steps. For analogs like ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, sodium ethoxide or potassium carbonate in ethanol/methanol is used for cyclization and esterification . For the iodo derivative, iodination via electrophilic substitution (e.g., using iodine monochloride) at the pyrrole ring’s 4-position is critical. Reaction conditions (temperature, solvent polarity, and base strength) must optimize yield while minimizing side reactions like over-iodination or ring degradation. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions and confirm regioselectivity. For example, the iodo group’s deshielding effect on adjacent protons distinguishes it from bromo or acetyl analogs .

- X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. Ethyl 3,5-dimethyl-4-phenyl analogs showed planar pyrrole rings with substituent-induced torsional strain .

- FT-IR : Confirms functional groups (e.g., ester C=O at ~1700 cm) and N-H stretches for tautomerism analysis .

Q. What are common chemical reactions involving this compound?

- Nucleophilic substitution : The iodo group is susceptible to Suzuki-Miyaura coupling or Ullmann reactions for biaryl synthesis.

- Electrophilic substitution : Reactivity at the 2-position (electron-rich due to ester and methyl groups) can be modulated by the iodo group’s electron-withdrawing effect .

- Ester hydrolysis : Acidic/alkaline conditions yield carboxylic acid derivatives for further functionalization .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of this compound?

Density Functional Theory (B3LYP/6-31G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. For ethyl 4-acetyl analogs, the acetyl group’s electron-withdrawing nature lowered HOMO energy, reducing electrophilic reactivity . AIM (Atoms in Molecules) analysis quantifies intra- and intermolecular interactions, such as hydrogen bonding in dimeric forms .

Q. What mechanistic insights explain the iodo substituent’s role in cross-coupling reactions?

The C-I bond’s polarizability facilitates oxidative addition with Pd(0) catalysts in cross-coupling. Compared to bromo analogs, the iodo group’s lower electronegativity enhances reaction rates but may require stricter temperature control to prevent catalyst poisoning. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) can validate computational predictions .

Q. How does the iodo substituent influence biological activity compared to bromo or acetyl analogs?

Iodo derivatives often exhibit enhanced lipophilicity and metabolic stability. In ethyl 4-acetyl-3,5-dimethyl analogs, the acetyl group’s carbonyl participates in hydrogen bonding with biological targets, while iodo substitution may alter binding affinity via steric or electronic effects. Comparative cytotoxicity assays (e.g., against cancer cell lines) and molecular docking studies are essential .

Q. How can discrepancies between experimental and computational data be resolved?

- Structural contradictions : X-ray crystallography corrects DFT-optimized geometries (e.g., deviations in dihedral angles due to crystal packing forces) .

- Reactivity mismatches : Adjusting DFT functionals (e.g., using M06-2X for non-covalent interactions) or including solvent effects (PCM model) improves agreement with experimental kinetics .

- Spectroscopic anomalies : Hybrid calculations (e.g., DFT-NMR) incorporating spin-orbit coupling for heavy atoms like iodine refine chemical shift predictions .

Methodological Recommendations

Comparison with Similar Compounds

The structural and functional diversity of pyrrole derivatives arises from substitutions at the 4-position. Below is a comparative analysis of ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate with analogous compounds:

Key Findings from Comparative Studies

Reactivity and Synthetic Utility :

- The iodo substituent enables palladium-catalyzed cross-coupling (e.g., Stille coupling to introduce vinyl groups ). In contrast, ethyl and acetyl derivatives are less reactive but influence lipophilicity and electronic properties, respectively .

- Hydrazone and Schiff base derivatives exhibit strong intermolecular interactions (N–H···O hydrogen bonds), critical for dimer formation and ligand design .

Biological Activity: Derivatives like JJ78:1 (synthesized from ethyl 3,5-dimethyl-pyrrole-2-carboxylate) show antitumor activity by targeting tubulin .

Electronic and Physical Properties :

- Iodo substitution increases molecular weight and density compared to ethyl or vinyl analogs .

- Acetyl and hydrazone derivatives exhibit redshifted UV-Vis spectra due to extended conjugation, as shown in DFT studies .

Quantum Chemical Insights :

- Singh et al. (2013) used density functional theory (DFT) and atoms-in-molecules (AIM) analysis to reveal that hydrazone derivatives exhibit intramolecular charge transfer (ICT) and strong hydrogen bonding, stabilizing dimeric structures .

Properties

IUPAC Name |

ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNPYGLPQFVPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278951 | |

| Record name | ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-08-2 | |

| Record name | NSC10762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.